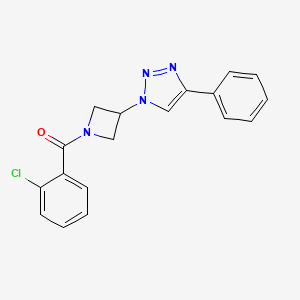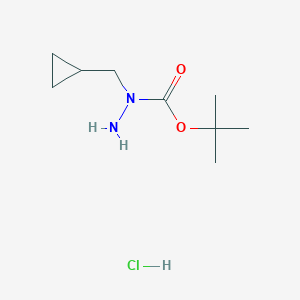![molecular formula C11H12N2O2S B2601491 3-[(1H-benzimidazol-2-ylmethyl)thio]propanoic acid CAS No. 6017-12-5](/img/structure/B2601491.png)
3-[(1H-benzimidazol-2-ylmethyl)thio]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[(1H-benzimidazol-2-ylmethyl)thio]propanoic acid” is a chemical compound with the molecular weight of 236.29 . Its IUPAC name is “3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]propanoic acid” and its InChI code is "1S/C11H12N2O2S/c14-11(15)5-6-16-7-10-12-8-3-1-2-4-9(8)13-10/h1-4H,5-7H2,(H,12,13)(H,14,15)" .
Molecular Structure Analysis
The InChI code of “3-[(1H-benzimidazol-2-ylmethyl)thio]propanoic acid” provides a concise description of its molecular structure. The code “1S/C11H12N2O2S/c14-11(15)5-6-16-7-10-12-8-3-1-2-4-9(8)13-10/h1-4H,5-7H2,(H,12,13)(H,14,15)” indicates that the compound has a molecular formula of C11H12N2O2S .
Physical And Chemical Properties Analysis
The compound “3-[(1H-benzimidazol-2-ylmethyl)thio]propanoic acid” has a molecular weight of 236.29 . It has a melting point of 191-192 °C .
Applications De Recherche Scientifique
- Synthesis of Benzimidazo[1,2-a][1,4]diazepinones : 3-(2-Formyl-1H-benzimidazol-1-yl)propanoic acid, a bifunctional formyl acid, is used in a one-pot reaction with amines and alkyl isocyanides via the Ugi 4-center-3-component condensation, leading to the production of benzimidazole-fused 1,4-diazepine-5-ones in moderate to excellent yields (Ghandi, Zarezadeh, & Taheri, 2011).
- Antimicrobial and Antifungal Activity : Compounds involving 3-(1H-benzimidazol-2-ylmethylsulfanylmethyl)-1H-benzimidazole have shown potential antimicrobial activity against a wide spectrum of bacterial and yeast strains. These properties are particularly prominent in compounds synthesized for their potential antimicrobial activity (Kopel et al., 2015).
- Ligand in Coordination Chemistry : The compound has been used to develop tridentate ligands derived from benzimidazole, quinoline, and tryptophan for reactions with [NEt4]2[Re(CO)3Br3], exploring its potential in the development of luminescent materials and coordination complexes (Wei et al., 2006).
- Synthesis of Hydroxamic Acid Derivatives : Derivatives of 1H-benzimidazole-2-propanoic acid have been synthesized and tested for their antibacterial and antifungal activities. These derivatives show considerable activity against various strains of bacteria and fungi (Güneş & Cosar, 1992).
- Coordination with Metal Ions : 1H-benzimidazol-2-ylmethyl diethyl phosphate has been studied for its coordination properties towards Cu(II), Co(II), and Zn(II) in aqueous solutions. These studies are crucial for understanding the coordinating behavior of benzimidazole derivatives with metal ions (Kufelnicki et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
3-(1H-benzimidazol-2-ylmethylsulfanyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c14-11(15)5-6-16-7-10-12-8-3-1-2-4-9(8)13-10/h1-4H,5-7H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQCNGGOVIRVHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CSCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ylmethyl)-N-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]prop-2-enamide](/img/structure/B2601413.png)

![2-{[1-(3-Methoxyphenyl)ethyl]amino}propanoic acid hydrochloride](/img/structure/B2601415.png)
![N-(4-acetylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2601416.png)
![N-tert-butyl-N-(cyanomethyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2601417.png)




![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2601427.png)

![4-[2-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid](/img/structure/B2601429.png)
